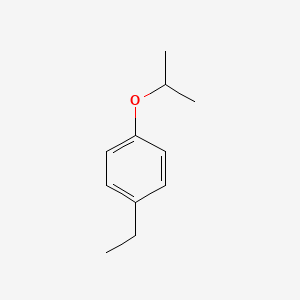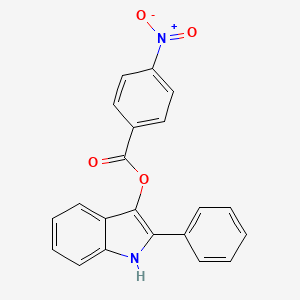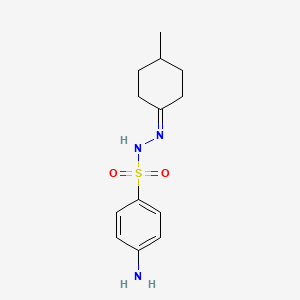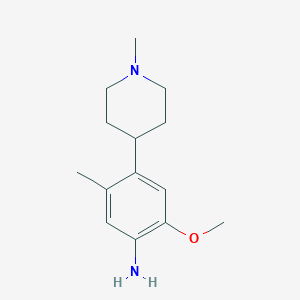
(3-Methyl-2,3-diphenyl-2,4-dihydroquinoxalin-1-yl)-phenylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“METHANONE,(3,4-DIHYDRO-3-METHYL-2,3-DIPHENYL-1(2H)-QUINOXALINYL)PHENYL-” is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “METHANONE,(3,4-DIHYDRO-3-METHYL-2,3-DIPHENYL-1(2H)-QUINOXALINYL)PHENYL-” typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic aldehydes with diamines to form the quinoxaline core, followed by further functionalization to introduce the methanone and phenyl groups. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of such compounds may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques.
化学反应分析
Types of Reactions
“METHANONE,(3,4-DIHYDRO-3-METHYL-2,3-DIPHENYL-1(2H)-QUINOXALINYL)PHENYL-” can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoxaline oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Introduction of different functional groups at specific positions on the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of “METHANONE,(3,4-DIHYDRO-3-METHYL-2,3-DIPHENYL-1(2H)-QUINOXALINYL)PHENYL-” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes involved in disease processes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Phenylquinoxaline: A derivative with a phenyl group attached to the quinoxaline ring.
Methanonequinoxaline: A derivative with a methanone group attached to the quinoxaline ring.
Uniqueness
“METHANONE,(3,4-DIHYDRO-3-METHYL-2,3-DIPHENYL-1(2H)-QUINOXALINYL)PHENYL-” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoxaline derivatives
属性
CAS 编号 |
86268-06-6 |
|---|---|
分子式 |
C28H24N2O |
分子量 |
404.5 g/mol |
IUPAC 名称 |
(3-methyl-2,3-diphenyl-2,4-dihydroquinoxalin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C28H24N2O/c1-28(23-17-9-4-10-18-23)26(21-13-5-2-6-14-21)30(25-20-12-11-19-24(25)29-28)27(31)22-15-7-3-8-16-22/h2-20,26,29H,1H3 |
InChI 键 |
VXSAFPUASKIBCT-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(N(C2=CC=CC=C2N1)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



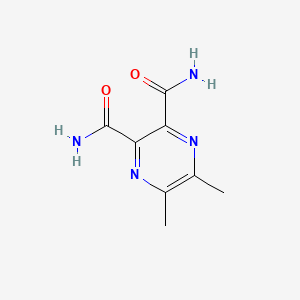
![(4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone](/img/structure/B13995570.png)
![2-[(5,5-Dimethyl-3-oxo-2-phenacylcyclohexen-1-yl)amino]guanidine](/img/structure/B13995578.png)

![1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid](/img/structure/B13995594.png)


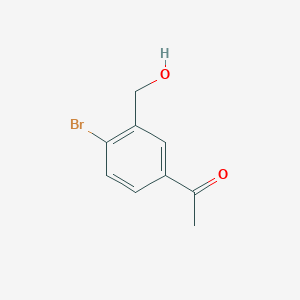
![1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl-](/img/structure/B13995609.png)
